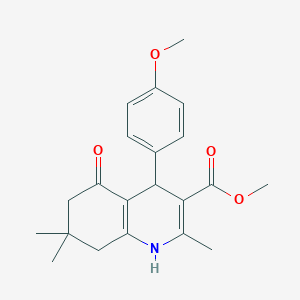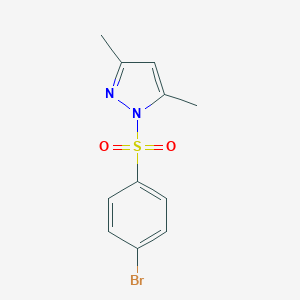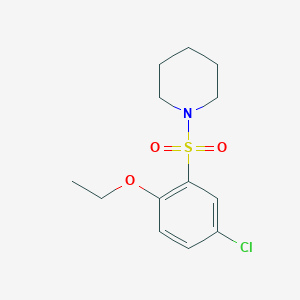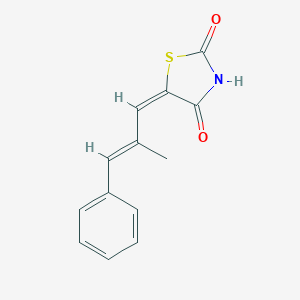
(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic compound consisting of a five-membered C3NS ring . The TZD moiety has been studied extensively due to its synthetic variety and therapeutic relevance . It is reported to possess extensive biological potential such as antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial properties .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione analogues involves different spectral techniques such as 1H-NMR, IR, MS, etc., to confirm the chemical structures of the synthesized analogues . The different substitution of amines/anilines used to synthesize the final derivatives of 5-((E)-4-((E)-(substitutedaryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione played an important role in improving the antimicrobial and antioxidant activities .Molecular Structure Analysis
The molecular structure of “(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” was confirmed using various spectral techniques such as 1H-NMR, IR, MS, etc . The interaction between synthesized thiazolidine-2,4-dione compounds and DNA gyrase was explored using molecular docking studies .Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” were confirmed using physiochemical parameters and spectral techniques .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazolidinedione derivatives, including compounds similar to (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, have been studied for their corrosion inhibition properties. These compounds showed potential as inhibitors for mild steel corrosion in hydrochloric acid solution. The inhibition efficiency was found to increase with the concentration of the inhibitor. The adsorption of these inhibitors on the mild steel surface followed the Langmuir adsorption isotherm, indicating their potential application in corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Anticancer Activity
A range of thiazolidinedione derivatives has been synthesized and evaluated for their anticancer activity. These compounds showed potential against various human cancer cell lines, including A549, A375, MCF-7, and HT-29. Their synthesis and anticancer properties highlight the potential therapeutic application of these compounds in oncology (Ashok & Vanaja, 2016).
Antimicrobial Properties
Studies have also explored the antimicrobial properties of thiazolidinedione derivatives. These compounds exhibited distinct antimicrobial effects and can potentially increase the sensitivity of certain clinical strains to antibiotics. This suggests their use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).
Antidiabetic and Hypolipidemic Activities
Thiazolidinedione derivatives have been evaluated for their antidiabetic and hypolipidemic activities. These compounds were tested in genetically obese and diabetic mice, with some showing significant hypoglycemic and hypolipidemic activities. This indicates their potential use in treating diabetes and related metabolic disorders (Sohda et al., 1982).
Dual Inhibitor of Signaling Pathways
Some thiazolidinedione derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. These findings suggest their potential in developing new treatments for diseases where these pathways are critical, such as certain types of cancer (Li et al., 2010).
Zukünftige Richtungen
The increasing rate of microbial infection and development of drug resistance amongst different microbial strains are the major cause of worry for human life worldwide . This prompts the medicinal chemist/pharmacologist to explore their research to find alternative antimicrobial drug therapies . The TZD moiety is reported to possess extensive biological potential and can be used as a lead structure for further optimizing into potent antimicrobial molecules .
Eigenschaften
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJEYLUCQLPAT-BIZFVBGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

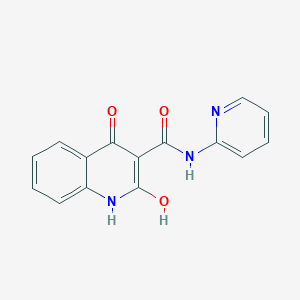
![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)
![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
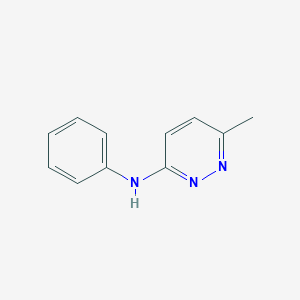
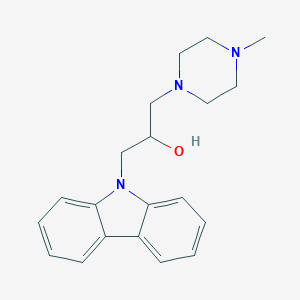
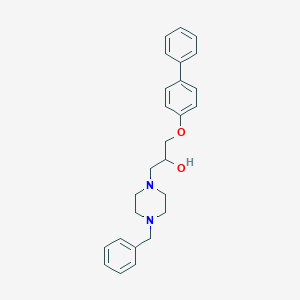
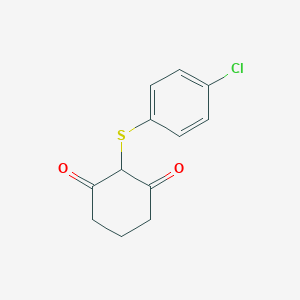
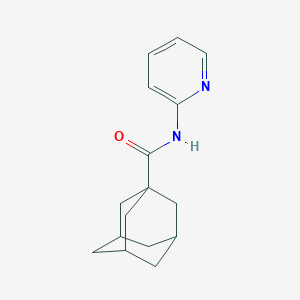
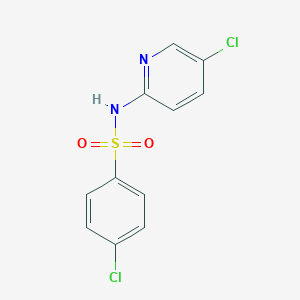
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
